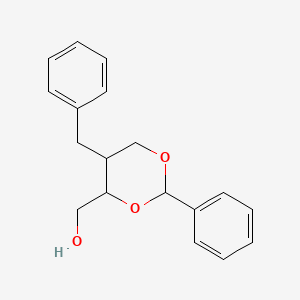
(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol is an organic compound with the molecular formula C18H20O3 It is a member of the dioxane family, characterized by a dioxane ring structure with benzyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acidic catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. Common catalysts used include cationic acidic resins, which facilitate the etherification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, ensures high yield and purity of the product. The process may also involve the use of solvents to enhance the reaction efficiency and facilitate product isolation .
Análisis De Reacciones Químicas
Types of Reactions
(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides (e.g., N-bromosuccinimide) are used under mild conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The dioxane ring structure provides stability and facilitates binding to specific receptors or enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1,3-dioxan-5-ol
- 1,3-Dioxane-4-methanol,5-methyl-2-phenyl
- 1,3-O-Benzylideneglycerol
Uniqueness
(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
88481-72-5 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
(5-benzyl-2-phenyl-1,3-dioxan-4-yl)methanol |
InChI |
InChI=1S/C18H20O3/c19-12-17-16(11-14-7-3-1-4-8-14)13-20-18(21-17)15-9-5-2-6-10-15/h1-10,16-19H,11-13H2 |
Clave InChI |
PWWRXNHRRMABPV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC(O1)C2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)
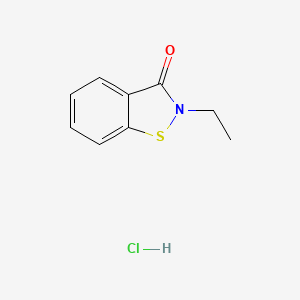
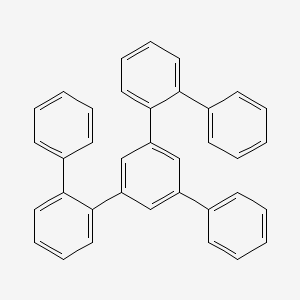
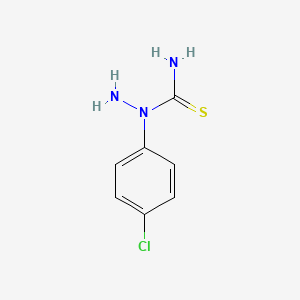

![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
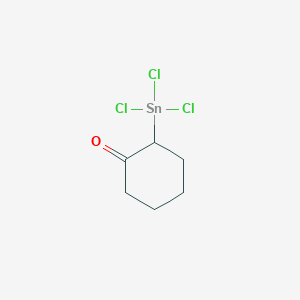
![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
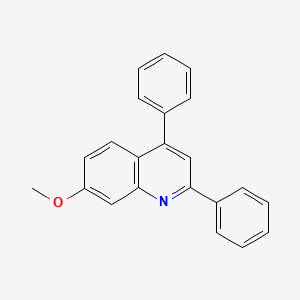
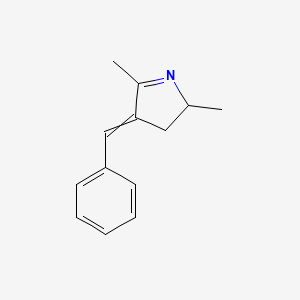
silane](/img/structure/B14388145.png)

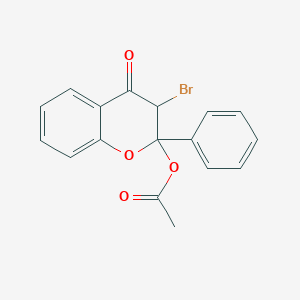
![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
